Spiro[2.5]octan-6-ylmethanesulfonyl chloride
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Overview
Description
Scientific Research Applications
Semipinacol-Type Rearrangements and Spirocycles Synthesis
Spiro compounds, akin to Spiro[2.5]octan-6-ylmethanesulfonyl chloride, are utilized in semipinacol-type rearrangements, facilitating the synthesis of spiro[3.4]octanes and heteroatom-containing spirocycles. This process is mediated through acid- or halogen-mediated rearrangement, enabling access to diverse building blocks such as acetals, difluorides, amides, and methylenecyclobutene, which are crucial in the development of pharmaceuticals and materials science (Kerner & Wipf, 2021).
Catalysis and Synthesis of Complex Structures
The catalysis and synthesis of complex structures benefit significantly from the characteristics of spiro compounds. For instance, the catalysis-free synthesis of mono and bis spiro-pyrazolopyridines showcases the utility of spiro frameworks in creating complex molecules under environmentally benign conditions (Nikpassand & Zare Fekri, 2020).
Radical-Mediated Transformations
This compound, by virtue of its structural similarity to other spiro compounds, may be involved in radical-mediated transformations. These processes are instrumental in accessing aliphatic sulfonamides from alkenes, highlighting the role of spiro compounds in late-stage functionalization protocols crucial for medicinal chemistry (Hell et al., 2019).
Advanced Material Development
The synthesis and functionalization of spiro compounds are pivotal in the development of advanced materials. For example, grafted and sulfonated spiro poly(isatin-ethersulfone) membranes demonstrate the application of spiro frameworks in creating high-performance materials with enhanced proton conductivity and morphological properties, relevant in fuel cell technology (Jin et al., 2016).
Future Directions
Properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDUYBGZNNJROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CS(=O)(=O)Cl)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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